C4H9Cl
CH3(CH2)3Cl
1-Chlorobutane
CAS No.: 109-69-3
Cat. No.: VC20790080
Molecular Formula: C4H9Cl
C4H9Cl
CH3(CH2)3Cl
Molecular Weight: 92.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109-69-3 |
|---|---|
| Molecular Formula | C4H9Cl C4H9Cl CH3(CH2)3Cl |
| Molecular Weight | 92.57 g/mol |
| IUPAC Name | 1-chlorobutane |
| Standard InChI | InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3 |
| Standard InChI Key | VFWCMGCRMGJXDK-UHFFFAOYSA-N |
| SMILES | CCCCCl |
| Canonical SMILES | CCCCCl |
| Boiling Point | 173.3 °F at 760 mmHg (NTP, 1992) 78.5 °C @ 760 mm Hg 77-79 °C |
| Colorform | COLORLESS LIQ |
| Flash Point | 20 °F (NTP, 1992) 15 °F (-9 °C) (Closed Cup) -12 °C |
| Melting Point | -189.6 °F (NTP, 1992) -123.1 °C -123 °C |
Introduction
Physical and Chemical Properties
1-Chlorobutane exhibits distinctive physical and chemical characteristics that determine its behavior in various applications. It has a density lower than water at 0.886 g/mL (25°C), making it float above aqueous layers when used in extraction procedures . This property is particularly valuable in forensic toxicology where it serves as an extraction solvent .
Physical Properties
The compound exists as a clear, colorless liquid with an unpleasant odor at room temperature. Its comprehensive physical properties are presented in the following table:
| Property | Value |
|---|---|
| Melting point | -123°C |
| Boiling point | 77-78°C |
| Density | 0.886 g/mL at 25°C |
| Vapor density | 3.2 (vs air) |
| Vapor pressure | 80.1 mm Hg (78.4°C) |
| Flash point | -12°F |
| Explosive limit | 1.8-10.1% (V) |
| Viscosity | 0.45 mPa.s (20°C) |
| Water solubility | 0.11 g/L at 20°C |
| Dielectric constant | 9.6 (20°C) |
| Surface tension | 23.74 mN/m at 293.15K |
| LogP | 2.66 at 20°C |
| Autoignition temperature | 240°C |
These physical properties highlight 1-chlorobutane's volatile nature and limited water solubility, which influences its handling requirements and applications .
Synthesis and Production Methods
Several methods exist for synthesizing 1-chlorobutane, with the esterification of n-butanol being the predominant industrial approach.
Industrial Synthesis
1-Chlorobutane is primarily obtained through the esterification of n-butanol with hydrogen chloride or hydrochloric acid at elevated temperatures (approximately 100°C) . This process can be conducted with or without catalysts such as zinc chloride, tripentylamine hydrochloride, or phosphorus pentachloride, which accelerate the reaction .
An alternative production method involves the chlorination of butane over aluminum oxide at 200°C, although this approach yields a mixture of 1-chlorobutane and 2-chlorobutane, requiring subsequent separation .
Laboratory Preparation
In laboratory settings, 1-chlorobutane can be synthesized using the following procedure as documented in literature:
A reaction mixture containing 2,3,5,6-tetramethyldioxane (300 mL), purified water (20 mL), and n-butanol (200 mL, 2.19 mol) is prepared in a three-necked flask equipped with a stirrer and thermometer. The mixture is heated to 115°C while introducing hydrogen chloride gas (196.4 g, 5.38 mol). As the reaction proceeds, fractions are distilled out, and additional n-butanol is continuously added using a peristaltic pump at 3 mL/min rate .
After completing the reaction (approximately 2 hours), the distilled fractions separate into layers, with 1-chlorobutane forming the upper organic layer. This method yields 980.6 g (10.59 mol) of 1-chlorobutane, representing a 96.9% molar yield with 99.89% gas chromatography purity .
Applications and Uses
1-Chlorobutane finds applications across various fields due to its distinctive properties and reactive potential.
Industrial Applications
In industrial settings, 1-chlorobutane serves primarily as an intermediate for the production of other chemicals in the chemical industry . It functions as a butylating agent in organic synthesis, particularly in the manufacture of butyl cellulose . Additionally, it undergoes halogenation with sulfuryl chloride via free-radical chain reaction mechanisms to produce dichlorobutane .
Laboratory and Analytical Uses
In laboratories, 1-chlorobutane functions as a solvent for high-performance liquid chromatography (HPLC), spectrophotometry, and environmental testing . Its lower density compared to water makes it particularly valuable in extraction procedures, as it forms the upper layer when mixed with aqueous solutions, facilitating easier separation .
Specialized Applications
1-Chlorobutane plays a significant role in the synthesis of ionic liquids, specifically 1-butyl-3-methylimidazolium hydrogen sulfate and 1-butyl-3-methylimidazolium dihydrogen phosphate . These ionic liquids have emerging applications in green chemistry as environmentally friendly solvents and catalysts.
In forensic toxicology, 1-chlorobutane serves as a common extraction solvent, with its physical property of settling above the aqueous layer providing practical advantages in analytical procedures . It has also been employed as an antihelmintic agent in veterinary medicine, though this application appears less common in contemporary practice .
Environmental Impact and Regulatory Status
The environmental behavior and regulatory status of 1-chlorobutane influence its handling, disposal, and permitted uses.
Environmental Fate
1-Chlorobutane has limited water solubility (0.11 g/L at 20°C), which affects its distribution in aquatic environments . While specific environmental fate data is limited in the provided search results, its physical properties suggest potential for volatilization from water surfaces and soil.
Regulatory Information
The U.S. Environmental Protection Agency (EPA) has established Provisional Peer Reviewed Toxicity Values for 1-chlorobutane, indicating regulatory attention to this compound . The provisional chronic reference dose (p-RfD) was determined to be 0.04 mg/kg-day based on available toxicological data .
1-Chlorobutane is registered in various chemical inventory systems, including EPA Substance Registry System, indicating compliance requirements for its manufacture, import, and use .
Research Findings
Scientific investigations have provided valuable insights into the toxicological profile and health effects of 1-chlorobutane.
Toxicological Studies
Comprehensive toxicological evaluations of 1-chlorobutane have been conducted by regulatory agencies and research institutions. The National Toxicology Program conducted studies in rats and mice, administering the compound by gavage at various doses . These studies found no evidence of carcinogenicity under the test conditions, though high-dose mortality was observed in certain test groups, potentially reducing the studies' sensitivity for determining carcinogenicity .
Additional research by Tomashevskaya and Zholdakova (1979) examined the effects of 1-chlorobutane administered orally to rats for six months . At 2 mg/kg, alterations in blood alkaline phosphatase, cholinesterase, and succinate dehydrogenase activities were observed, along with elevated blood levels of inorganic phosphate . No statistically significant differences were found at lower doses of 0.02 and 0.2 mg/kg .
Immunological Effects
Rudnev et al. (1979) investigated the immunological impacts of 1-chlorobutane in rats following daily oral administration for 30 days . Their findings revealed a dose-related increase in antibody titers to liver tissue, with the highest levels observed in the 110 mg/kg group and no effect at the lowest dose of 0.00022 mg/kg . Significant increases in basophil degranulation in peripheral blood were reported at doses ≥0.0022 mg/kg, persisting for at least 8 weeks after treatment cessation .
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